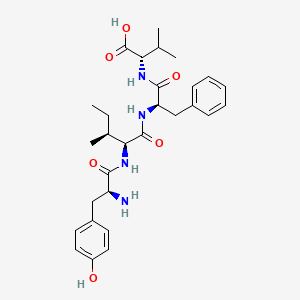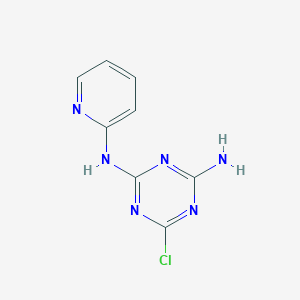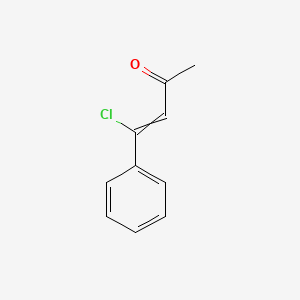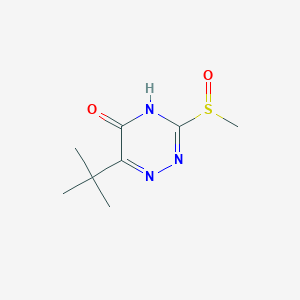
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methanesulfinyl group, and a triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Incorporation of the Methanesulfinyl Group: The methanesulfinyl group can be introduced by oxidation of a corresponding thioether using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding sulfides or amines under reducing conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides or amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl and methanesulfinyl groups, which can modulate its binding affinity and selectivity towards biological targets. The triazine core can interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one
- 6-tert-Butyl-3-(methylthio)-1,2,4-triazin-5(2H)-one
- 6-tert-Butyl-3-(methylsulfonyl)-1,2,4-triazin-5(2H)-one
Uniqueness
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the tert-butyl group and the methanesulfinyl group in the triazine core enhances its stability and versatility in various applications.
Propiedades
Número CAS |
90269-26-4 |
|---|---|
Fórmula molecular |
C8H13N3O2S |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
6-tert-butyl-3-methylsulfinyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)5-6(12)9-7(11-10-5)14(4)13/h1-4H3,(H,9,11,12) |
Clave InChI |
OZHRXTSOIJMOOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C(NC1=O)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
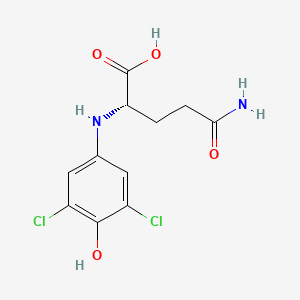
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
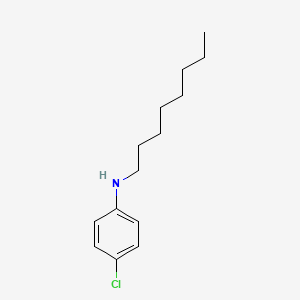

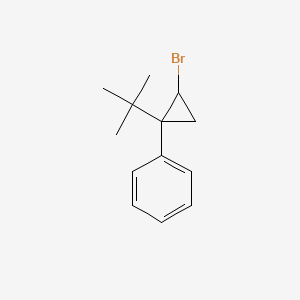

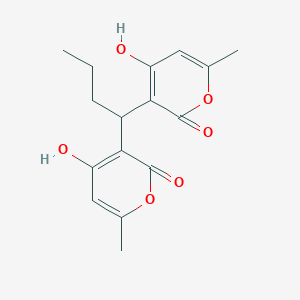
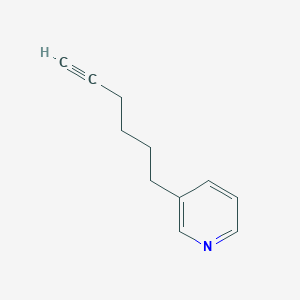
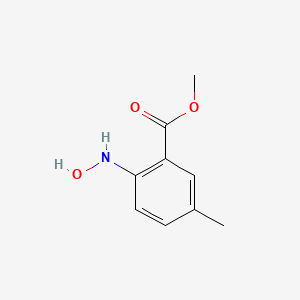
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
